8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties . The presence of both chlorine and methylfuran groups in its structure enhances its chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the cyclization of 2-aminopyridine with 5-methylfurfural in the presence of a chlorinating agent . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity . The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Scientific Research Applications
8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-bromoethyl)thio)-1,3,4-oxadiazole
Comparison: 8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the methylfuran group, which imparts distinct electronic and steric properties . This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C12H9ClN2O |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
8-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9ClN2O/c1-8-4-5-11(16-8)10-7-15-6-2-3-9(13)12(15)14-10/h2-7H,1H3 |
InChI Key |
SCJJDRKQNDLBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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